molecular formula C7H9NO4 B1267927 Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate CAS No. 84280-59-1

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

Cat. No. B1267927
CAS RN: 84280-59-1
M. Wt: 171.15 g/mol
InChI Key: NQHGATLLVCDBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate involves N-acylation by various natural and synthetic phthalimidylamino acids in the presence of carbodiimides. Subsequent irradiation at 300 nm in acetone leads to the formation of oxazoles, with the removal of the phthalimido protecting group yielding 2-aminoalkyloxazole-4-carboxylate esters without significant racemization (Cox, Prager, & Svensson, 2003).

Molecular Structure Analysis

The molecular structure of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate derivatives has been elucidated through single-crystal X-ray diffraction, demonstrating their complex crystalline forms and intramolecular hydrogen bonding, which play a crucial role in stabilizing their structures (Marjani, 2013).

Chemical Reactions and Properties

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate undergoes photolysis at 300 nm, revealing insights into the competing photolytic pathways it can engage in. These pathways include reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene, highlighting its reactivity under photochemical conditions (Ang & Prager, 1992).

Physical Properties Analysis

The physical properties of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate derivatives, such as their crystallization in various systems and space groups, are detailed through studies involving X-ray diffraction. These analyses provide comprehensive insights into the compound's solid-state characteristics, including crystal system, unit-cell parameters, and hydrogen bonding interactions (Marjani, 2013).

Chemical Properties Analysis

The compound's reactivity, including its behavior in photolysis and N-acylation reactions, underscores its chemical versatility. Its ability to undergo transformations under photochemical conditions or in the presence of specific reagents highlights its potential utility in synthesizing a wide range of organic molecules (Cox, Prager, & Svensson, 2003).

Scientific Research Applications

Synthesis of Chiral Compounds

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. This process involves N-acylation with phthalimidylamino acids and subsequent irradiation to form oxazoles, followed by deprotection to yield the final products. This synthesis demonstrates minimal racemization and good overall yields, indicating its potential in producing chiral compounds (Cox, Prager, & Svensson, 2003).

Photolysis Studies

The compound has been studied for its behavior under photolysis. When irradiated at 300 nm, it undergoes photolysis in various solvents, suggesting two competing pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Reactivity with Heterocycles

Research indicates that ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate reacts with chlorinated heterocycles to produce various substitution products. These reactions are significant for synthesizing compounds with diverse functional groups and potential applications in central nervous system research (Hung, Janowski, & Prager, 1985).

Synthesis of Pyrroles, Furans, and Thiophens

This compound is also used in synthesizing pyrroles, furans, thiophens, and their benzo analogues. Photolysis in the presence of various reactants, followed by treatment with Lewis or protic acids, enables the formation of these heterocyclic compounds, demonstrating its versatility in organic synthesis (Prager & Williams, 1996).

Formation of Imidazopyrimidine and Aminoindole Derivatives

In a study, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates reacted with 2-chloropyrimidine and 2-chlorobenzoxazole to yield isoxazolones. These compounds, upon rearrangement, produced imidazopyrimidine and aminoindole derivatives, indicating the potential of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate in complex organic transformations (Marjani & Khalafy, 2010).

Utility in Corrosion Inhibition

In industrial applications, derivatives of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate have been explored as corrosion inhibitors for mild steel, particularly in industrial pickling processes. Their efficiency in protecting metal surfaces and their interaction with the metal surface have been studied using various spectroscopic and microscopic techniques (Dohare, Ansari, Quraishi, & Obot, 2017).

properties

IUPAC Name

ethyl 4-methyl-5-oxo-2H-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)6(9)12-8-5/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHGATLLVCDBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)ON1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004583
Record name Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

CAS RN

84280-59-1
Record name 84280-59-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
Reactant of Route 3
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
Reactant of Route 6
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

Citations

For This Compound
5
Citations
M Cox, RH Prager, CE Svensson - Australian journal of chemistry, 2003 - CSIRO Publishing
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate can be N-acylated by a number of natural and synthetic phthalimidylamino acids in the presence of carbodiimides. The N-…
Number of citations: 14 www.publish.csiro.au
RH Prager, JA Smith, CM Williams - Journal of the Chemical Society …, 1997 - pubs.rsc.org
N-Acylisoxazol-5-ones lose carbon dioxide under photochemical and thermal conditions affording iminocarbenes which undergo intramolecular cyclisation through the oxygen of the …
Number of citations: 62 pubs.rsc.org
M Cox, F Heidarizadeh, RH Prager - Australian Journal of …, 2000 - CSIRO Publishing
The flash vacuum pyrolysis of 1-(2-ethoxycarbonylethenyl)benzotriazole has been reinvestigated, and the processes leading to the formation of ethyl indole-3-carboxylate and 2-…
Number of citations: 28 www.publish.csiro.au
SAG Abel, MO Eglinton, JK Howard… - Australian Journal of …, 2014 - CSIRO Publishing
The synthesis of heterocyclic-fused imidazoles was achieved by flash vacuum pyrolysis (FVP) of N-heterocyclic isoxazol-5(2H)-ones via an iminocarbene intermediate. Unlike …
Number of citations: 3 www.publish.csiro.au
E Riego, D Hernández, F Albericio, M Álvarez - Synthesis, 2005 - thieme-connect.com
Directly linked 1, 3-azoles are found as substructures in important naturally occurring products that have interesting biological activities as well as fascinating structures. Therefore, many …
Number of citations: 64 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.